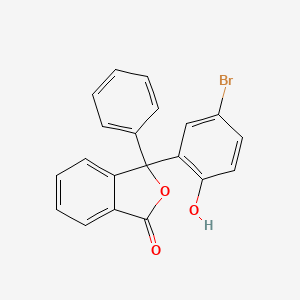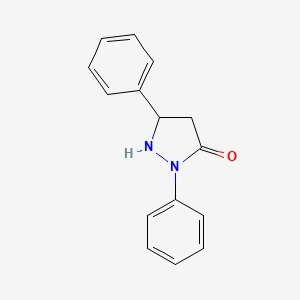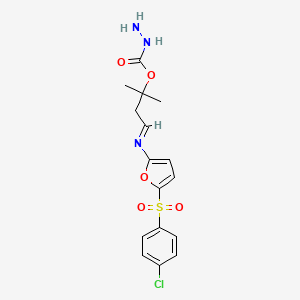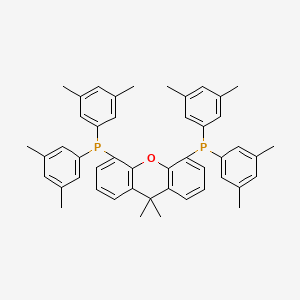![molecular formula C20H22ClN3 B12912289 4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine CAS No. 925217-97-6](/img/structure/B12912289.png)
4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a 2-chlorophenyl group and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 2-chlorobenzaldehyde with piperidine to form the corresponding Schiff base, which is then reduced to yield the piperidine derivative. The indole moiety can be introduced via a Fischer indole synthesis, where aryl hydrazones are converted to indoles under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.
科学的研究の応用
4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperidine ring may influence the compound’s binding affinity and selectivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)piperidin-4-ol: A related compound with a similar piperidine ring structure but different functional groups.
1H-Indole-3-acetic acid, ethyl ester: Contains the indole moiety but differs in the rest of the structure.
2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide: Another compound featuring both the chlorophenyl and indole groups.
Uniqueness
4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
925217-97-6 |
|---|---|
分子式 |
C20H22ClN3 |
分子量 |
339.9 g/mol |
IUPAC名 |
4-(2-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C20H22ClN3/c21-18-7-3-2-6-17(18)20(22)9-11-24(12-10-20)14-15-13-23-19-8-4-1-5-16(15)19/h1-8,13,23H,9-12,14,22H2 |
InChIキー |
PCDWPWHUSVGHDR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(C2=CC=CC=C2Cl)N)CC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]-](/img/structure/B12912233.png)
![3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12912235.png)



![Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-4'-trityl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912250.png)


![N-(6-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12912269.png)

![Cis-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl acetate](/img/structure/B12912279.png)
